molecular formula C19H15N3O B12936130 1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-95-8

1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-

Katalognummer: B12936130
CAS-Nummer: 824394-95-8
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: BFKKXUPEFWVDOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzimidazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzimidazole derivative, while reduction of a nitro group would yield an aminated benzimidazole derivative.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can confer distinct electronic properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

824394-95-8

Molekularformel

C19H15N3O

Molekulargewicht

301.3 g/mol

IUPAC-Name

6-methoxy-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole

InChI

InChI=1S/C19H15N3O/c1-23-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22)

InChI-Schlüssel

BFKKXUPEFWVDOO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.